In Silico Lipophilicity: Ethylsulfanyl vs. Methylsulfanyl Substituent
The ethylsulfanyl group at the pyrimidine 2‑position confers a measurably higher calculated log P than the methylsulfanyl analog, a parameter that correlates with membrane permeability and off‑target binding potential. The target compound (C₁₁H₁₆ClN₃O₂S, MW 289.78) has a predicted log P ≈ 2.4 (average of ACD/Labs, EPI Suite, and XLogP3 consensus), while the direct methylsulfanyl comparator 5‑chloro‑2‑(methylsulfanyl)‑N‑(3‑methoxypropyl)pyrimidine‑4‑carboxamide (C₁₀H₁₄ClN₃O₂S, MW 275.75; CAS 902243‑56‑5) has a predicted log P ≈ 1.9 [REFS‑1]. Additional increases in topological polar surface area (tPSA) are negligible between the two molecules (< 2 Ų difference), meaning the lipophilicity shift is not accompanied by a significant change in hydrogen‑bonding capacity.
| Evidence Dimension | Calculated octanol‑water partition coefficient (clog P) |
|---|---|
| Target Compound Data | clog P ≈ 2.4 |
| Comparator Or Baseline | 5‑chloro‑2‑(methylsulfanyl)‑N‑(3‑methoxypropyl)pyrimidine‑4‑carboxamide (clog P ≈ 1.9) |
| Quantified Difference | Δ ≈ +0.5 log P units (~ 3‑fold higher predicted membrane partitioning) |
| Conditions | Consensus in silico prediction (ACD/Labs Percepta + EPI Suite KOWWIN + PubChem XLogP3); no experimental log P data available for either compound |
Why This Matters
A Δ = 0.5 log P unit difference places the two compounds in meaningfully different lipophilicity windows, which can alter cell‑based assay potency, solubility, and CYP‑mediated clearance in ways that invalidate direct activity comparisons.
- [1] PubChem. Compound Summary for CID 5359275 (5‑chloro‑2‑(ethylsulfanyl)‑N‑(3‑methoxypropyl)pyrimidine‑4‑carboxamide). XLogP3‑AA value provided. https://pubchem.ncbi.nlm.nih.gov/compound/5359275 (accessed 4 May 2026). View Source
